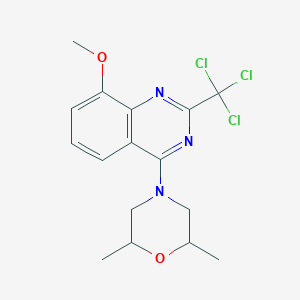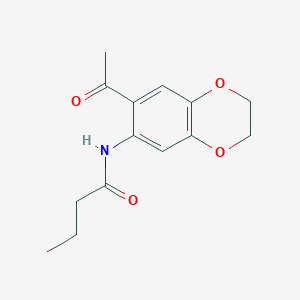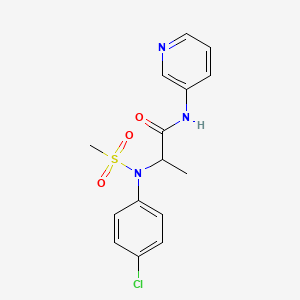
N-(2-furylmethyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(2-furylmethyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMOC-L-tyrosine or Fmoc-Tyr(Oh)-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Fmoc-Tyr(Oh)-OH is not fully understood, but it is believed to act as a modulator of cellular signaling pathways. Studies have shown that Fmoc-Tyr(Oh)-OH can inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cellular signaling. This inhibition can lead to the activation of various signaling pathways, including those involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
Fmoc-Tyr(Oh)-OH has been shown to have various biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of cancer cell growth, and the promotion of neuronal survival. Studies have also demonstrated that Fmoc-Tyr(Oh)-OH can enhance the activity of immune cells, such as natural killer cells and T cells, which play a crucial role in the body's defense against cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fmoc-Tyr(Oh)-OH is its high reactivity and compatibility with various coupling reagents, which makes it an ideal building block for solid-phase peptide synthesis. However, Fmoc-Tyr(Oh)-OH can be challenging to synthesize due to its complex structure and the need for multiple protection and deprotection steps. Additionally, Fmoc-Tyr(Oh)-OH can be expensive and difficult to obtain in large quantities, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of Fmoc-Tyr(Oh)-OH. One area of interest is the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of Fmoc-Tyr(Oh)-OH and to identify its specific targets in cellular signaling pathways. Additionally, efforts to optimize the synthesis method and improve the yield of Fmoc-Tyr(Oh)-OH could lead to its more widespread use in lab experiments and drug discovery.
Aplicaciones Científicas De Investigación
Fmoc-Tyr(Oh)-OH has been extensively studied for its potential applications in peptide synthesis and drug discovery. It is commonly used as a building block in solid-phase peptide synthesis due to its high reactivity and compatibility with various coupling reagents. Fmoc-Tyr(Oh)-OH has also been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-5-3-12(4-6-13)18-10-11(8-15(18)20)16(21)17-9-14-2-1-7-22-14/h1-7,11,19H,8-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXKAHNFGKKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonothioyl]amino}benzoate](/img/structure/B4170612.png)


![9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B4170627.png)

![4-methoxy-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4170635.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4170637.png)
![2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4170641.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4170675.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4170681.png)
![2-(3-methylphenoxy)-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide dihydrochloride](/img/structure/B4170684.png)
![methyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4170690.png)

